molecular formula C6H7FN2O2 B11920616 5-(2-fluoroethoxy)pyridazin-3(2H)-one CAS No. 1346697-95-7

5-(2-fluoroethoxy)pyridazin-3(2H)-one

Katalognummer: B11920616
CAS-Nummer: 1346697-95-7
Molekulargewicht: 158.13 g/mol
InChI-Schlüssel: WSWWDRYLJXTOEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-fluoroethoxy)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a fluoroethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with fluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-fluoroethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluoroethoxy group can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-fluoroethoxy)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(2-fluoroethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The pyridazine ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-fluoroethoxy)pyridine
  • 3-(2-fluoroethoxy)pyridazine
  • 4-(2-fluoroethoxy)pyrimidine

Uniqueness

5-(2-fluoroethoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the fluoroethoxy group on the pyridazine ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1346697-95-7

Molekularformel

C6H7FN2O2

Molekulargewicht

158.13 g/mol

IUPAC-Name

4-(2-fluoroethoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C6H7FN2O2/c7-1-2-11-5-3-6(10)9-8-4-5/h3-4H,1-2H2,(H,9,10)

InChI-Schlüssel

WSWWDRYLJXTOEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NNC1=O)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.